Me-Tet-PEG5-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-Tet-PEG5-COOH is a compound that features five polyethylene glycol (PEG) units and a tetrazine group. It is primarily used as an antibody-drug conjugate (ADC) linker. The tetrazine group in this compound allows it to participate in an inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing trans-cyclooctene (TCO) groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Me-Tet-PEG5-COOH involves the incorporation of five PEG units and a tetrazine group. The reaction typically proceeds under mild conditions to ensure the stability of the PEG units and the tetrazine group. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reproducibility. The compound is typically stored at -20°C in powder form and at -80°C in solvent form .
Analyse Chemischer Reaktionen
Types of Reactions: Me-Tet-PEG5-COOH primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing TCO groups. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Compounds with TCO groups.
Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures to facilitate the iEDDA reaction
Major Products: The major product formed from the reaction of this compound with TCO-containing compounds is a stable conjugate, which is often used in the development of antibody-drug conjugates .
Wissenschaftliche Forschungsanwendungen
Me-Tet-PEG5-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Me-Tet-PEG5-COOH involves its tetrazine group, which undergoes an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The molecular targets and pathways involved in this reaction are primarily related to the specific binding of the tetrazine group to the TCO group .
Vergleich Mit ähnlichen Verbindungen
Me-Tet-PEG4-COOH: Contains four PEG units and a tetrazine group.
Me-Tet-PEG6-COOH: Contains six PEG units and a tetrazine group.
Me-Tet-PEG3-COOH: Contains three PEG units and a tetrazine group
Comparison: Me-Tet-PEG5-COOH is unique due to its specific number of PEG units, which provides an optimal balance between solubility and reactivity. Compared to Me-Tet-PEG4-COOH and Me-Tet-PEG6-COOH, this compound offers enhanced stability and efficiency in bioconjugation reactions .
Eigenschaften
Molekularformel |
C24H35N5O8 |
---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32) |
InChI-Schlüssel |
LUEGJYPWJFWBHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.